DCC-2618

Vue d'ensemble

Description

Riprétinib, commercialisé sous le nom de marque Qinlock, est un nouvel inhibiteur de contrôle de la commutation de la tyrosine de type II développé par Deciphera Pharmaceuticals. Il est principalement utilisé pour le traitement des tumeurs stromales gastro-intestinales (GIST) de stade avancé qui n'ont pas répondu de manière adéquate aux autres inhibiteurs de kinases tels que l'imatinib, le sunitinib et le régorafénib . Riprétinib a été approuvé pour la première fois par la Food and Drug Administration (FDA) des États-Unis en mai 2020 .

Applications De Recherche Scientifique

Ripretinib has significant applications in scientific research, particularly in the fields of:

Chemistry: Ripretinib serves as a model compound for studying kinase inhibitors and their synthetic pathways.

Biology: It is used to investigate the biological mechanisms of kinase inhibition and its effects on cellular processes.

Medicine: Ripretinib is extensively studied for its therapeutic potential in treating GIST and other cancers driven by kinase mutations

Mécanisme D'action

Target of Action

Ripretinib, also known as DCC-2618, is designed to inhibit a broad spectrum of oncogenic and drug-resistant KIT and PDGFRA kinases . These kinases are found in various cancers and myeloproliferative neoplasms, particularly in gastrointestinal stromal tumors (GISTs) .

Mode of Action

Ripretinib is a novel, tyrosine kinase switch control inhibitor . It binds to the switch pocket of the kinase, preventing access by the activation loop, thereby locking the kinase into an inactive state . Additionally, ripretinib binds to the activation loop, further preventing its access to the switch pocket and blocking kinase activity . This unique dual mechanism of action results in the inhibition of downstream signaling and cell proliferation .

Biochemical Pathways

Ripretinib broadly inhibits primary and drug-resistant KIT/PDGFRA mutants . In drug-resistant cancers, ripretinib blocks kinase signaling and tumor growth . It has been shown to synergize with inhibitors of the MAPK pathway , suggesting that it may affect multiple biochemical pathways.

Pharmacokinetics

The pharmacokinetic properties of this compound are still under investigation. The dose of 150 mg once daily was selected as the Recommended Phase 2 Dose (RP2D) based on a phase 1 study

Result of Action

Ripretinib shows efficacy in KIT and PDGFRA mutant cancer models and reduces circulating tumor DNA mutant allele frequency in GIST patients . It has demonstrated encouraging efficacy in both imatinib-sensitive and imatinib-resistant GIST and mastocytosis cell lines .

Safety and Hazards

Ripretinib can cause serious side effects including skin cancer, hypertension (high blood pressure) and cardiac dysfunction manifested as ejection fraction decrease (when the muscle of the left ventricle of the heart is not pumping as well as normal) . It is recommended to use full personal protective equipment while handling Ripretinib and avoid breathing vapors, mist, dust or gas .

Orientations Futures

Ripretinib is approved for patients with gastrointestinal stromal tumours after the tumour has become resistant to three or more other kinase inhibitors. In a pivotal phase III clinical trial in patients with gastrointestinal stromal tumours and who had failure with three or more prior treatments, ripretinib significantly delayed disease progression compared with placebo .

Analyse Biochimique

Biochemical Properties

DCC-2618 plays a crucial role in biochemical reactions by inhibiting the activity of KIT and PDGFRA kinases. These kinases are involved in various cellular processes, including cell growth, differentiation, and survival. This compound interacts with these enzymes by binding to their active sites, thereby preventing their phosphorylation and subsequent activation . This inhibition is independent of ATP concentration, making this compound effective against a wide range of mutations in KIT and PDGFRA .

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. By inhibiting KIT and PDGFRA kinases, this compound disrupts cell signaling pathways that are crucial for cell proliferation and survival . This leads to reduced cell growth and increased apoptosis in cancer cells. Additionally, this compound influences gene expression and cellular metabolism by modulating the activity of downstream signaling pathways, such as the MAPK and PI3K/AKT pathways .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to the active sites of KIT and PDGFRA kinases, thereby inhibiting their activity . This inhibition prevents the phosphorylation of these kinases, which is necessary for their activation and subsequent signaling. By blocking these signaling pathways, this compound effectively reduces cell proliferation and induces apoptosis in cancer cells . Additionally, this compound has been shown to inhibit a broad spectrum of primary and drug-resistant mutations in KIT and PDGFRA, making it a potent therapeutic agent for various malignancies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound has demonstrated stability and sustained activity in inhibiting KIT and PDGFRA kinases over extended periods . Long-term studies have shown that this compound maintains its efficacy in reducing cell proliferation and inducing apoptosis in cancer cells, even after prolonged exposure . Additionally, the compound has shown resilience to degradation, ensuring its continued effectiveness in laboratory settings .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound result in more significant inhibition of KIT and PDGFRA kinases, leading to greater reductions in tumor growth . At very high doses, this compound may cause toxic or adverse effects, such as weight loss and gastrointestinal disturbances . It is essential to determine the optimal dosage that maximizes therapeutic benefits while minimizing adverse effects .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and metabolism . The compound is metabolized primarily in the liver, where it undergoes biotransformation to produce active metabolites . These metabolites retain the ability to inhibit KIT and PDGFRA kinases, contributing to the overall therapeutic effects of this compound . Additionally, this compound influences metabolic flux and metabolite levels, further impacting cellular metabolism .

Transport and Distribution

This compound is transported and distributed within cells and tissues through various mechanisms . The compound interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . Once inside the cells, this compound accumulates in specific compartments, such as the cytoplasm and nucleus, where it exerts its inhibitory effects on KIT and PDGFRA kinases . This targeted distribution ensures the compound’s effectiveness in inhibiting cancer cell growth and survival .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function . The compound is directed to specific compartments within the cell, such as the cytoplasm and nucleus, where it interacts with its target kinases . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its sites of action . By localizing to these compartments, this compound effectively inhibits KIT and PDGFRA kinases, leading to reduced cell proliferation and increased apoptosis in cancer cells .

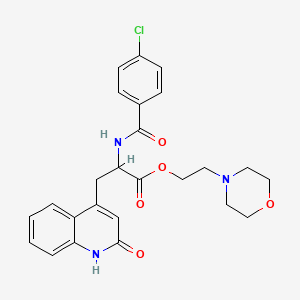

Méthodes De Préparation

La synthèse du riprétinib implique un processus en plusieurs étapes à partir de l'ester diéthylique de l'acide 3-oxo-pentanedioïque. La voie de synthèse comprend plusieurs étapes clés telles que la bromation, la fluoration et des réactions de couplage pour former le composé final, la 1-(4-bromo-5-[1-éthyl-7-(méthylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl]-2-fluorophényl)-3-phénylurée . Les méthodes de production industrielle se concentrent sur l'optimisation de ces étapes pour garantir un rendement et une pureté élevés tout en minimisant les impuretés .

Analyse Des Réactions Chimiques

Le riprétinib subit diverses réactions chimiques, notamment :

Oxydation : Le riprétinib peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier certains groupes fonctionnels au sein de la molécule.

Substitution : Les réactions de substitution halogénée sont courantes dans la synthèse du riprétinib, en particulier celles impliquant des atomes de brome et de fluor

Les réactifs couramment utilisés dans ces réactions comprennent le brome, le fluor et divers agents de couplage. Les principaux produits formés à partir de ces réactions sont des intermédiaires qui conduisent au composé final du riprétinib .

Applications de la recherche scientifique

Le riprétinib a des applications significatives dans la recherche scientifique, en particulier dans les domaines suivants :

Chimie : Le riprétinib sert de composé modèle pour l'étude des inhibiteurs de kinases et de leurs voies de synthèse.

Biologie : Il est utilisé pour étudier les mécanismes biologiques de l'inhibition des kinases et ses effets sur les processus cellulaires.

Médecine : Le riprétinib est largement étudié pour son potentiel thérapeutique dans le traitement du GIST et d'autres cancers liés aux mutations des kinases

Mécanisme d'action

Le riprétinib exerce ses effets en inhibant l'activité des protéines kinases, y compris les formes sauvage et mutante du récepteur alpha du facteur de croissance dérivé des plaquettes (PDGFRA) et du KIT . Il y parvient grâce à un double mécanisme d'action :

Liaison à la poche de commutation de la kinase : Cela empêche l'activation de la kinase.

Liaison à la boucle d'activation : Cela verrouille la kinase dans un état inactif, inhibant la signalisation en aval et la prolifération des cellules cancéreuses

Comparaison Avec Des Composés Similaires

Le riprétinib est comparé à d'autres inhibiteurs de kinases tels que le sunitinib et l'imatinib. Si tous ces composés ciblent l'activité des kinases, le riprétinib est unique en raison de son double mécanisme d'action, qui offre une inhibition à large spectre de la signalisation des kinases . Des composés similaires comprennent :

Sunitinib : Un autre inhibiteur de kinases utilisé dans le traitement du GIST, mais avec un mécanisme d'action différent.

Imatinib : Le traitement de première intention du GIST, qui cible des mutations spécifiques des kinases.

Le riprétinib a démontré une efficacité comparable et moins d'effets secondaires que le sunitinib dans des études cliniques .

Propriétés

IUPAC Name |

1-[4-bromo-5-[1-ethyl-7-(methylamino)-2-oxo-1,6-naphthyridin-3-yl]-2-fluorophenyl]-3-phenylurea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21BrFN5O2/c1-3-31-21-12-22(27-2)28-13-14(21)9-17(23(31)32)16-10-20(19(26)11-18(16)25)30-24(33)29-15-7-5-4-6-8-15/h4-13H,3H2,1-2H3,(H,27,28)(H2,29,30,33) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEFJVGZHQAGLHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C2=CC(=NC=C2C=C(C1=O)C3=CC(=C(C=C3Br)F)NC(=O)NC4=CC=CC=C4)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21BrFN5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201027956 | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

510.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Boiling Point |

568.6±50.0 | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Mechanism of Action |

Protein kinases play important roles in cellular function, and their dysregulation can lead to carcinogenesis. Ripretinib inhibits protein kinases including wild type and mutant platelet-derived growth factor receptor A (PDGFRA) and KIT that cause the majority of gastrointestinal stromal tumor (GIST). In vitro, ripretinib has been shown to inhibit PDGFRB, BRAF, VEGF, and TIE2 genes. Ripretinib binds to KIT and PDGFRA receptors with mutations on the exons 9, 11, 13, 14, 17 and 18 (for KIT mutations), and exons 12, 14 and 18 (for PDGFRA mutations). The “switch pocket” of a protein kinase is normally bound to the activation loop, acting as an “on-off switch” of a kinase. Ripretinib boasts a unique dual mechanism of action of binding to the kinase switch pocket as well as the activation loop, thereby turning off the kinase and its ability to cause dysregulated cell growth. | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

1442472-39-0 | |

| Record name | Ripretinib [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1442472390 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ripretinib | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14840 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Ripretinib | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201027956 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-bromo-5-(1-ethyl-7-(methylamino)-2-oxo-1,2-dihydro-1,6-naphthyridin-3-yl)-2-fluorophenyl)-3-phenylurea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RIPRETINIB | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9XW757O13D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

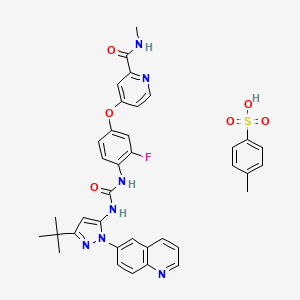

![N-[6-methyl-5-[5-morpholin-4-yl-6-(oxan-4-yloxy)pyridin-3-yl]pyridin-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B610410.png)

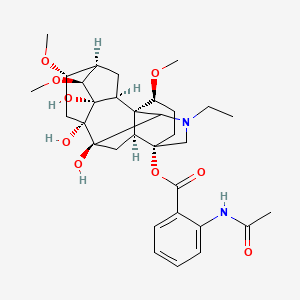

![1-[2-(4-Octylphenyl)ethyl]piperidin-4-ol](/img/structure/B610422.png)

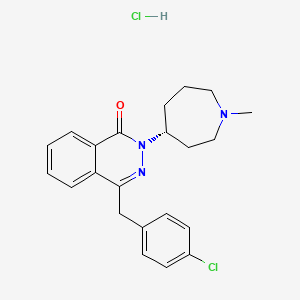

![3-{(5z)-5-[5-Chloro-1-(2,6-Dichlorobenzyl)-2-Oxo-1,2-Dihydro-3h-Indol-3-Ylidene]-4-Oxo-2-Thioxo-1,3-Thiazolidin-3-Yl}propanoic Acid](/img/structure/B610425.png)

![4-((2-((4-Cyanophenyl)amino)-7h-pyrrolo[2,3-d]pyrimidin-4-yl)oxy)-3,5-dimethylbenzonitrile](/img/structure/B610428.png)